N-[2-(diethylamino)ethyl]-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide
Overview
Description
N-[2-(diethylamino)ethyl]-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is a useful research compound. Its molecular formula is C16H22N4O2 and its molecular weight is 302.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.17427596 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Phthalazine Derivatives : The compound has been utilized in the synthesis of diverse heterocyclic compounds, including phthalazine derivatives. These derivatives have been generated through reactions with various reagents, showcasing the versatility of the compound in synthesizing a range of chemical structures (Rady & Barsy, 2006).
Formation of Pyrazolo[1,2-b]phthalazine and Pyrano[2,3-c]pyrazole Derivatives : This compound has also been used in the formation of 1H-pyrazolo[1,2-b]phthalazine and 4H-pyrano[2,3-c]pyrazole derivatives. These substances have significant pharmaceutical applications, demonstrating the compound's relevance in drug synthesis (Maheswari, Tamilselvi, Ramesh, & Lalitha, 2020).
Creation of 2-[2-(methylamino)ethyl]phthalazinones : The compound is involved in the synthesis of new alkyl, tosyl, acetyl, and tert-butoxycarbonyl derivatives of 2-(2-aminoethyl)-phthalazinones. This highlights its use in creating a variety of chemical structures for potential applications in various fields (Malinowski, Szcześniak, Pakulska, Sroczyński, Czarnecka, & Epsztajn, 2014).
Applications in Catalysis and Organic Reactions
Chemoselective Acetylation : The compound plays a role in the chemoselective monoacetylation process, which is critical for the natural synthesis of certain drugs, like antimalarial medications. This process uses catalysts to selectively acetylate specific groups, demonstrating the compound's utility in precise chemical synthesis (Magadum & Yadav, 2018).
Role in Synthesis of Amides : It is also involved in the synthesis of various amides, showcasing its utility in creating compounds with potential biological activity. This process includes the acetylation of amines, further underlining its importance in organic synthesis (Sharley & Williams, 2017).
Biological and Pharmacological Studies
Anticancer Drug Synthesis : The compound has been used in the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a novel anticancer drug. This highlights its potential use in the development of new therapeutic agents (Sharma, Anthal, Geetha, Al-Ostoot, Mohammed, Khanum, Sridhar, & Kant, 2018).
Marine Actinobacterium Metabolites : It has been identified as a metabolite in marine actinobacterium Streptomyces sp., suggesting its natural occurrence and potential role in biological systems (Sobolevskaya, Denisenko, Moiseenko, Shevchenko, Menzorova, Sibirtsev, Kim, & Kuznetsova, 2007).
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-3-20(4-2)10-9-17-15(21)11-14-12-7-5-6-8-13(12)16(22)19-18-14/h5-8H,3-4,9-11H2,1-2H3,(H,17,21)(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVKIIXMAWNMOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)CC1=NNC(=O)C2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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